5-Methoxyadamantan-2-amine

Description

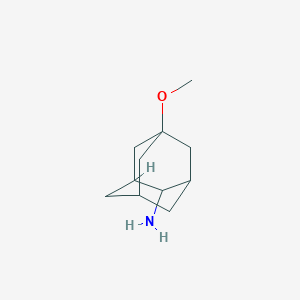

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

5-methoxyadamantan-2-amine |

InChI |

InChI=1S/C11H19NO/c1-13-11-4-7-2-8(5-11)10(12)9(3-7)6-11/h7-10H,2-6,12H2,1H3 |

InChI Key |

AVCMRZFKXQGNGB-UHFFFAOYSA-N |

Canonical SMILES |

COC12CC3CC(C1)C(C(C3)C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxyadamantan 2 Amine and Analogous Aminoether Adamantanes

Strategies for Adamantane (B196018) Core Functionalization

The rigid, diamondoid structure of adamantane dictates its reactivity, with the tertiary bridgehead positions being generally more reactive towards electrophilic substitution than the secondary methylene (B1212753) bridges. researchgate.netnih.gov Functionalization strategies often exploit this inherent reactivity difference or employ methods to activate the less reactive secondary positions.

Direct introduction of an amino group onto the adamantane scaffold can be achieved through various methods, each with its own advantages and limitations.

From Halogenated Adamantanes: A common route to aminoadamantanes involves the substitution of a halogen at a bridgehead position. For instance, 1-bromoadamantane (B121549) can be prepared by the reaction of adamantane with bromine, often in the presence of a Lewis acid catalyst. wikipedia.org This halogenated intermediate can then be converted to the corresponding amine. google.com

Ritter Reaction: The Ritter reaction is a versatile method for preparing N-alkyl amides from alkenes or alcohols in the presence of a nitrile and a strong acid. This reaction has been applied to the synthesis of 1,2-disubstituted adamantyl amines from (3-noradamantyl)methylene alcohols. mdpi.com The reaction proceeds through a 1-adamantyl carbocation intermediate which is trapped by the nitrile. mdpi.com

Catalytic C-H Amination: More recent advancements have focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach. Rhodium-catalyzed intramolecular amination of adamantane C(sp³)-H bonds has been reported as a method for forming C-N bonds. researchgate.net Radical-based functionalization reactions also provide a direct pathway to convert diamondoid C–H bonds to C–C bonds, which can be further transformed into other functional groups, including amines. rsc.org

Table 1: Comparison of Direct Amination Approaches

| Method | Starting Material | Reagents | Key Features |

| From Halogenated Adamantanes | Haloadamantane | Aminating agent (e.g., NaN3 followed by reduction) | Well-established, proceeds via nucleophilic substitution. |

| Ritter Reaction | Alcohol or Alkene | Nitrile, Strong Acid | Forms an amide intermediate, which is then hydrolyzed to the amine. mdpi.com |

| Catalytic C-H Amination | Adamantane | Metal catalyst (e.g., Rh), Aminating agent | Direct functionalization of C-H bonds, atom-economical. researchgate.net |

| Radical Functionalization | Adamantane | Radical initiator, Functionalizing agent | Proceeds via radical intermediates, can functionalize strong C-H bonds. rsc.org |

The introduction of a methoxy (B1213986) group onto the adamantane core can be accomplished through several synthetic routes.

Nucleophilic Substitution: Similar to amination, a common method for introducing a methoxy group is through the nucleophilic substitution of a leaving group, such as a halogen or a sulfonate, by a methoxide (B1231860) source.

From Adamantanols: Adamantanols can serve as precursors for methoxyadamantanes. The hydroxyl group can be converted to a better leaving group, followed by substitution with methoxide, or directly methylated under appropriate conditions. For example, the reaction of exo-4-methyl-protoadamantan-4-ol with sulfuric acid in methanol (B129727)/water produced methoxy adamantane as one of the products. nih.gov

Rearrangement Reactions: In some cases, methoxy-substituted adamantanes can be formed as products of rearrangement reactions. For instance, the solvolysis of endo-protoadamantan-4-ol derivatives in methanol can lead to the formation of methoxy adamantane derivatives. nih.gov

The synthesis of 1,2-disubstituted adamantanes, such as 5-methoxyadamantan-2-amine, introduces a chiral center, necessitating stereoselective synthetic methods to obtain enantiomerically pure compounds. nih.gov The rigid nature of the adamantane cage presents unique stereochemical challenges and opportunities.

The protoadamantane-adamantane rearrangement is a key transformation that has been employed in the stereoselective synthesis of 1,2-disubstituted adamantyl amines. mdpi.com The stereochemistry of the final product is influenced by the stereochemistry of the starting protoadamantane (B92536) derivative and the reaction conditions.

The synthesis of enantiomerically pure adamantane derivatives often relies on the use of chiral starting materials, chiral catalysts, or the resolution of racemic mixtures. For example, the synthesis of (R)- and (S)-isomers of new adamantane-substituted heterocyles has been achieved through the transformation of adamantyl-substituted N-Boc-homoallylamines. nih.gov

Multi-step Synthetic Pathways for Complex Adamantane-Based Chemical Entities Incorporating Aminoether Moieties

The synthesis of complex adamantane derivatives like this compound typically requires multi-step synthetic sequences involving a combination of the functionalization strategies discussed above.

A plausible synthetic route to this compound could start with the functionalization of adamantanone. For example, adamantan-2-one can be converted to 2-aminoadamantane (B82074). Subsequent functionalization at the C5 position to introduce a methoxy group would be a challenging step due to the lower reactivity of the methylene bridge C-H bonds.

Alternatively, a "ground-up" approach, where the adamantane core is constructed from already functionalized precursors, could offer a more controlled synthesis of specifically substituted derivatives. nih.govmdpi.com

Modern synthetic chemistry offers a range of advanced coupling reactions that can be employed in the synthesis of complex adamantane derivatives.

Palladium-Catalyzed Amination: Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. These reactions have been used for the amination of dichloroquinolines with adamantane-containing amines. nih.gov

Etherification Reactions: Williamson ether synthesis and its variations are commonly used for the formation of ether linkages. In the context of adamantane chemistry, the reaction of an adamantanol with a methylating agent in the presence of a base would be a standard approach to introduce a methoxy group.

The synthesis of adamantane aminoethers with potential antitubercular activity involved the nucleophilic attack of a phenoxide on an aminoalkylchloride, demonstrating the application of etherification in constructing such molecules. nih.gov

Contemporary Green Chemistry Approaches and Scalable Synthesis Optimization in Adamantane Research

The synthesis of complex molecules like this compound and its analogs is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and waste minimization. Concurrently, the demand for these compounds in various research fields necessitates the development of scalable and optimized synthetic routes. This section explores modern approaches that align with these goals, focusing on catalytic systems, flow chemistry, and process optimization relevant to the production of aminoether adamantanes.

Catalytic Innovations in Adamantane Functionalization

Recent advancements in catalysis offer promising avenues for the greener synthesis of functionalized adamantanes. One notable strategy involves the direct C-H functionalization of the adamantane core, which can circumvent the need for pre-functionalized starting materials and multiple reaction steps, thereby improving atom economy.

Photocatalytic methods, for instance, have emerged as powerful tools for C-H activation under mild conditions. A dual catalytic system employing an iridium-photocatalyst and a quinuclidine (B89598) co-catalyst has been shown to facilitate the direct aminoalkylation of adamantane scaffolds. nih.gov This light-activated approach allows for the introduction of protected amines with high chemoselectivity, offering a potentially more sustainable alternative to traditional methods that often require harsh reagents and conditions. nih.gov

Key Features of Photocatalytic C-H Aminoalkylation:

Direct Functionalization: Enables the direct introduction of aminoalkyl groups to the adamantane core. nih.gov

Mild Reaction Conditions: Utilizes light as an energy source, often allowing for reactions at or near room temperature.

High Selectivity: Can achieve high chemo- and regioselectivity for the tertiary C-H bonds of the adamantane cage. nih.gov

While not yet specifically reported for this compound, the principles of this methodology could be adapted for its synthesis, potentially starting from a methoxy-substituted adamantane precursor.

Flow Chemistry for Scalable and Safe Synthesis

Continuous flow chemistry has gained significant traction as a method for improving the scalability, safety, and efficiency of chemical processes. The use of mesoreactor flow devices has been successfully applied to the synthesis of adamantane derivatives, such as 2-aminoadamantane-2-carboxylic acid. researchgate.net This technology offers several advantages over traditional batch processing:

Enhanced Safety: By using small reactor volumes, the risks associated with handling hazardous reagents and exothermic reactions are minimized. researchgate.net

Precise Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and yield.

Scalability: Scaling up production is often a matter of running the flow reactor for a longer duration or using multiple reactors in parallel, which can be more straightforward than scaling up batch reactions. acs.org

The synthesis of memantine (B1676192), a structurally related aminoadamantane, has also been explored using continuous-flow reactions. nih.gov This approach involved the sequential steps of nucleus hydrogenation, skeletal rearrangement, nitration, and reduction, all adapted to a flow process. nih.gov Such a strategy could be envisioned for the scalable production of this compound, where each step of the synthesis is optimized in a continuous flow setup.

Process Optimization in the Synthesis of Amino Adamantanes

The optimization of reaction conditions is crucial for developing economically viable and environmentally friendly synthetic routes. Research into the synthesis of memantine hydrochloride provides valuable insights into process optimization that can be applied to other amino adamantanes.

Furthermore, greener solvent choices are a key aspect of process optimization. In the synthesis of memantine, diphenyl ether has been used as a less toxic alternative to formic acid as a reaction solvent, and dichloromethane (B109758) has replaced the more hazardous toluene (B28343) for extraction. jmpm.vn These substitutions contribute to a safer and more environmentally benign process. jmpm.vn

The table below summarizes some optimized reaction parameters found in the synthesis of analogous amino adamantanes, which could serve as a starting point for the development of a scalable process for this compound.

| Parameter | Optimized Condition | Rationale/Benefit | Reference |

| Reaction Type | One-pot, two-step synthesis | Reduced workup and purification steps, improved overall yield. | nih.gov |

| Solvent | Diphenyl ether (instead of formic acid) | Reduced toxicity and unpleasant odor. | jmpm.vn |

| Extraction Solvent | Dichloromethane (instead of toluene) | Reduced toxicity. | jmpm.vn |

| Technology | Continuous flow reaction | Enhanced safety, precise control, and easier scalability. | acs.orgnih.gov |

| Catalysis | Photocatalysis (for C-H functionalization) | Mild reaction conditions, direct functionalization. | nih.gov |

By integrating these contemporary green chemistry approaches and scalable synthesis strategies, the production of this compound and analogous aminoether adamantanes can be made more efficient, safer, and environmentally sustainable.

Molecular Design and Computational Studies of 5 Methoxyadamantan 2 Amine Analogues

Structure-Based Drug Design Principles Applied to Adamantane (B196018) Derivatives

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands with high affinity and selectivity. The adamantane moiety serves as an excellent scaffold in SBDD due to its conformational rigidity and well-defined geometry. jbcpm.com The introduction of an adamantane group can enhance a molecule's lipophilicity, thereby improving its ability to cross cellular membranes and the blood-brain barrier. nih.gov This property is particularly advantageous for drugs targeting the central nervous system.

The design of adamantane derivatives often involves the strategic placement of functional groups on the adamantane cage to interact with specific residues within a receptor's binding pocket. For instance, the amino group of 5-Methoxyadamantan-2-amine can act as a hydrogen bond donor, while the methoxy (B1213986) group can participate in hydrophobic or van der Waals interactions. The rigid nature of the adamantane core restricts the conformational freedom of these functional groups, reducing the entropic penalty upon binding to a target and potentially increasing binding affinity. nih.gov

Molecular Docking Investigations of Adamantane Aminoethers with Biological Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jbcpm.com This method is instrumental in understanding the binding modes of this compound analogues and identifying key intermolecular interactions that contribute to their biological activity.

Docking studies of adamantane aminoethers, a class of compounds structurally related to this compound, have been performed against various biological targets, including enzymes and ion channels. nih.govksu.edu.sa For example, in a hypothetical docking study of this compound with a target protein, the adamantane cage would likely occupy a hydrophobic pocket, while the amine and methoxy groups would form specific interactions with polar or charged residues at the binding site. The results of such studies are typically quantified by a docking score, which estimates the binding affinity.

| Analogue | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Hypothetical Kinase A | -8.5 | LEU83, VAL91, ASP145 |

| 5-Ethoxyadamantan-2-amine | Hypothetical Kinase A | -8.2 | LEU83, VAL91, ILE143 |

| 5-Hydroxyadamantan-2-amine | Hypothetical Kinase A | -7.9 | LEU83, ASP145, SER90 |

| (R)-5-Methoxyadamantan-2-amine | Hypothetical Kinase A | -8.7 | LEU83, VAL91, ASP145, PHE80 |

| (S)-5-Methoxyadamantan-2-amine | Hypothetical Kinase A | -8.3 | LEU83, VAL91, ASP145 |

Molecular Dynamics Simulations and Conformational Analysis of this compound Analogues

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. bohrium.comresearchgate.net These simulations are crucial for assessing the stability of the binding pose predicted by molecular docking and for analyzing the conformational changes that may occur upon ligand binding.

In a typical MD simulation of a this compound analogue bound to its target, the system is solvated in a water box and subjected to physiological conditions of temperature and pressure. The simulation trajectory provides valuable information on the stability of the complex, which can be analyzed by calculating the root mean square deviation (RMSD) of the protein and ligand atoms over time. A stable complex will exhibit minimal fluctuations in its RMSD. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, and provide insights into the flexibility of different regions of the protein. mdpi.com

| Complex | Simulation Time (ns) | Average RMSD of Protein (Å) | Average RMSD of Ligand (Å) | Hydrogen Bond Occupancy (%) |

|---|---|---|---|---|

| Kinase A - this compound | 100 | 1.8 | 0.9 | 85 (ASP145) |

| Kinase A - 5-Ethoxyadamantan-2-amine | 100 | 2.1 | 1.2 | 75 (ASP145) |

| Kinase A - 5-Hydroxyadamantan-2-amine | 100 | 1.9 | 1.1 | 92 (ASP145), 65 (SER90) |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govuou.ac.in These methods provide insights into the electron distribution, molecular orbitals, and reactivity of this compound analogues.

Parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. These calculations can also be used to determine electrostatic potential maps, which visualize the charge distribution on the molecular surface and help predict sites for electrophilic and nucleophilic attack. e3s-conferences.org

| Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -6.2 | 1.5 | 7.7 |

| 5-Nitroxyadamantan-2-amine | -6.8 | -0.5 | 6.3 |

| 5-Aminoadamantan-2-amine | -5.9 | 1.8 | 7.7 |

Virtual Screening Strategies and Rational Library Design for Novel Adamantane-Based Compounds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.org This approach is significantly faster and more cost-effective than experimental high-throughput screening. For the discovery of novel adamantane-based compounds, a virtual library can be designed by decorating the adamantane scaffold with a diverse range of functional groups.

The design of a rational library of this compound analogues would involve varying the substituents at different positions of the adamantane core and the amino and methoxy groups. These virtual compounds can then be filtered based on drug-likeness criteria, such as Lipinski's rule of five, to remove molecules with poor pharmacokinetic properties. researchgate.net The remaining compounds are then docked into the binding site of the target receptor, and those with the best docking scores are selected for further investigation, including MD simulations and, ultimately, chemical synthesis and biological testing. This hierarchical approach allows for the efficient exploration of a vast chemical space to identify promising lead candidates. nih.gov

Biological and Pharmacological Research of Adamantane Based Aminoethers Excluding Human Clinical Data

Preclinical In Vitro and In Vivo Investigations (Non-Human Models)

Research into adamantane (B196018) aminoethers has primarily focused on their efficacy in non-human models, exploring their mechanisms of action against various pathogens. The characteristic lipophilic, three-dimensional structure of the adamantane cage is considered a key contributor to the biological activity of these molecules.

Adamantane derivatives have a well-established history in antiviral research, with compounds like amantadine (B194251) and rimantadine (B1662185) being early examples of clinically used antiviral drugs.

The primary mechanism of antiviral action for adamantane amines against Influenza A virus is the blockade of the M2 protein ion channel. nih.govmdpi.com This viral protein forms a pH-gated proton channel essential for the viral uncoating process within the host cell's endosomes. nih.gov By physically occluding the pore of the M2 channel, adamantane derivatives prevent the influx of protons into the virion. nih.govresearchgate.net This inhibition halts the acidification necessary for the dissociation of the viral ribonucleoprotein complex from the matrix protein, thereby blocking viral replication at an early stage. nih.gov

The binding is facilitated by the amine group of the adamantane derivative, which interacts with the channel's interior. plos.org The structure of the M2 channel has been studied extensively, revealing key amino acid residues that form the pore and are crucial for both proton transport and drug binding. nih.govnih.gov While specific studies modulating the M2 ion channel with 5-Methoxyadamantan-2-amine are not detailed in available research, its structural similarity to other 2-aminoadamantane (B82074) compounds suggests it would likely share this mechanism of action.

The antiviral research of adamantane derivatives extends beyond influenza to other viral families, including poxviruses. nih.govnih.gov Tecovirimat, an approved anti-poxvirus drug, targets the p37 major envelope protein, preventing the formation of enveloped virions and thus halting the spread of the virus. nih.gov Inspired by this, researchers have investigated adamantane-containing compounds as potential inhibitors of poxvirus replication.

In vitro studies have demonstrated that certain N-adamantylated arylcarboxamides and conjugates of adamantane with monoterpenes exhibit potent activity against several orthopoxviruses, including vaccinia virus, cowpox virus, and ectromelia (mousepox) virus. nih.govnih.gov The mechanism for some of these derivatives is hypothesized to involve the inhibition of the viral p37 protein. researchgate.net

| Compound | Virus Strain | Activity (IC50 in µM) | Selectivity Index (SI) |

|---|---|---|---|

| N-(1-adamantyl)-4-trifluoromethylbenzamide | Vaccinia Virus | 0.133 | >2325 |

| N-(1-adamantyl)-4-trifluoromethylbenzamide | Cowpox Virus | 0.928 | 333 |

| N-(1-adamantyl)-4-trifluoromethylbenzamide | Mousepox Virus | 0.492 | >628 |

| 1-Adamantanecarboxylic acid amide with (–)-10-amino-2-pinene | Vaccinia Virus | - | 1123 |

| 1-Adamantanecarboxylic acid amide with (–)-10-amino-2-pinene | Cowpox Virus | - | 406 |

| 1-Adamantanecarboxylic acid amide with (–)-10-amino-2-pinene | Mousepox Virus | - | 707 |

Data synthesized from studies on adamantane derivatives. nih.govnih.gov IC50 (half maximal inhibitory concentration) and SI (ratio of cytotoxic concentration to inhibitory concentration) values indicate potency and safety margin, respectively.

The unique physicochemical properties of the adamantane nucleus have also been leveraged in the development of novel antimicrobial agents. Various derivatives have shown activity against a range of bacteria, fungi, and mycobacteria. mdpi.comresearchgate.net

Research has explored adamantane-containing thiazoles, thioureas, and hydrazones, which have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, certain adamantyl-substituted thiazole (B1198619) derivatives showed potent, broad-spectrum antibacterial effects. nih.gov Similarly, some adamantane-isothiourea hybrids displayed marked activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.com

Antifungal properties have also been noted, with several adamantane derivatives showing good to moderate activity against pathogenic fungi, particularly Candida albicans. mdpi.comnih.gov

| Compound Class | Target Organism | Activity Range (MIC in µg/mL) |

|---|---|---|

| Adamantane Hydrazide-Hydrazones | Gram-positive bacteria (e.g., S. epidermidis) | 62.5 - 1000 |

| Adamantane Hydrazide-Hydrazones | Candida spp. | 62.5 - 1000 |

| Adamantyl-Thiazole Imines | Gram-positive bacteria | Potent Activity Reported |

| Adamantyl-Thiazole Imines | Gram-negative bacteria | Potent Activity Reported |

| Adamantyl-Thiazole Imines | Candida albicans | Potent Activity Reported |

MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits visible growth. Data is generalized from studies on various adamantane derivatives. mdpi.comnih.gov

The field of antitubercular drug discovery has seen significant interest in adamantane derivatives. researchgate.netnih.gov Adamantane aminoethers, in particular, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some showing potent inhibitory effects. nih.govnih.gov

The lipophilicity of the adamantane cage is a critical factor in the antimicrobial activity of these compounds, facilitating their interaction with and permeation of microbial cell membranes. mdpi.com This "membranotropic" activity can lead to disruption of the cell membrane's integrity, dissipation of membrane potential, and ultimately, cell death. This mechanism is often proposed for the broad-spectrum antibacterial and antifungal effects observed in many adamantane derivatives. mdpi.com

In the context of antitubercular research, a key molecular target for adamantane-containing compounds has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govresearchgate.net MmpL3 is an essential transporter protein responsible for flipping mycolic acid precursors across the mycobacterial inner membrane, a crucial step in the biosynthesis of the unique and protective mycobacterial cell wall. nih.gov

Research on Central Nervous System (CNS) Activities and Neuropharmacological Effectsnih.gov

The adamantane moiety is a key component in several neuroactive drugs, largely due to its ability to increase permeability across the blood-brain barrier. nih.gov Compounds like amantadine and memantine (B1676192) are prominent examples of adamantane derivatives with significant CNS activity. nih.gov

NMDA Receptor Antagonism Studiesnii.ac.jpnih.govnih.gov

Derivatives of aminoadamantane are well-documented as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity in the central nervous system. nii.ac.jpnih.gov Overactivation of this receptor is implicated in various neurological disorders. nih.govmdpi.com

Research into memantine (3,5-dimethyl-1-aminoadamantane), a structurally related compound to this compound, provides significant insight into this mechanism. Memantine functions as an open-channel blocker of the NMDA receptor. nih.gov Comparative studies with amantadine (1-aminoadamantane), which lacks the two methyl groups of memantine, have elucidated key binding interactions. The addition of the two methyl groups dramatically increases binding affinity, suggesting they fit into hydrophobic pockets within the receptor channel. nih.gov

Both memantine and amantadine can block NMDA channels, but memantine's affinity is approximately 75-fold higher than that of amantadine in the wild-type GluN1/GluN2B NMDA receptor. nih.gov This indicates that substitutions on the adamantane core, such as the methoxy (B1213986) group and the specific positioning of the amine group in this compound, would likely play a critical role in modulating its affinity and kinetics as an NMDA receptor antagonist. Studies have shown that both memantine and amantadine can block the receptor channel in the absence of an agonist, although at much higher concentrations than when the channel is open. nih.gov

| Compound | Structure | IC₅₀ (μM) |

|---|---|---|

| Memantine | 3,5-dimethyl-1-aminoadamantane | 0.28 |

| Amantadine | 1-aminoadamantane | 21 |

Exploration of Other Putative Neuropharmacological Targetsnih.gov

Beyond the NMDA receptor, adamantane scaffolds have been investigated for their interaction with other CNS targets. The sigma-2 (σ2) receptor, for instance, is a target for cancer and Alzheimer's disease research. nih.gov Adamantane-derived scaffolds have been designed and evaluated for their binding affinity to σ2 receptors, with some ligands showing promise in preclinical studies for their potential in tumor imaging and therapy. nih.gov Given the structural similarities, it is plausible that this compound or its derivatives could also interact with sigma receptors, presenting another avenue for neuropharmacological research.

Anti-inflammatory and Antinociceptive Researchnih.govmdpi.comresearchgate.net

Adamantane derivatives have been explored for their potential anti-inflammatory and pain-reducing (antinociceptive) properties. mdpi.com The lipophilic nature of the adamantane cage is thought to contribute to these activities. mdpi.com

A series of adamantane-containing molecules, including oxime ethers and amides, were synthesized and evaluated for their ability to inhibit phlogistic-induced mouse paw edema. nih.gov Some of these compounds demonstrated anti-inflammatory activity comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov In another study, soluble epoxide hydrolase (sEH) inhibitors based on selenoureas bearing an adamantane moiety were synthesized. mdpi.com Certain derivatives showed prominent anti-inflammatory activity by suppressing nitric oxide synthesis in LPS-stimulated macrophages. mdpi.com

In the context of pain management, isomeric adamantane phenylalkylamine hydrochlorides have been shown to possess an analgesic profile against neuropathic pain, an activity associated with their affinity for sigma receptors. researchgate.net This suggests that adamantane-based amines could have therapeutic potential in treating chronic pain conditions.

| Compound ID | Structure Description | sEH Inhibitory Activity (IC₅₀) | Anti-inflammatory Effect |

|---|---|---|---|

| 4a | N-(adamantan-1-yl)-N'-(4-(trifluoromethyl)phenyl)selenourea | 435.5 nM | High suppression of NO synthesis |

| 4d | N-(2-(adamantan-1-yl)ethyl)-N'-(4-fluorophenyl)selenourea | 49.1 nM | Inactive as NO synthesis inhibitor |

| 5b | N,N'-(ethane-1,2-diyl)bis(N'-(adamantan-1-yl)selenourea) | 346.7 nM | High suppression of NO synthesis |

Anticancer and Antitumoral Activity Studiesnih.govnih.govmdpi.com

The adamantane scaffold has been incorporated into various molecules to investigate their potential as anticancer agents. mdpi.comresearchgate.net Its rigid structure and lipophilicity can enhance the interaction of compounds with biological targets relevant to cancer. mdpi.com

Adamantane-derived scaffolds have been evaluated for anticancer activity through the National Cancer Institute's (NCI-60) screening program. nih.gov While some ligands with high sigma-2 receptor affinity showed only modest cytotoxicity, this is not uncommon, as receptor binding does not always correlate with cytotoxic activity. nih.gov

In other research, adamantyl isothiourea derivatives were evaluated for their in vitro cytotoxic effects against several human tumor cell lines, with two compounds showing particular efficacy against hepatocellular carcinoma (HCC). nih.gov These compounds were found to suppress hepatocyte tumorigenesis and reduce inflammation and fibrosis in an in vivo rat model of HCC, potentially through the inhibition of the TLR4-MyD88-NF-κB signaling pathway. nih.gov Furthermore, novel purine (B94841) nucleosides bearing an adamantane moiety have been synthesized and assayed for their antiproliferative activity, demonstrating the broad applicability of the adamantane group in anticancer drug design. mdpi.com

| Compound ID | Structure Description | IC₅₀ (µM) |

|---|---|---|

| Compound 5 | Adamantane-morpholine-isothiourea derivative | 7.70 |

| Compound 6 | Adamantane-morpholine-isothiourea derivative | 3.86 |

| Doxorubicin (Control) | Standard Chemotherapy Agent | 0.43 |

Structure-Activity Relationship (SAR) Studies of this compound Derivativesnih.govnih.govnih.gov

The biological activity of adamantane derivatives is highly dependent on the nature and position of substituents on the adamantane core and any associated side chains. nih.govnih.gov

Impact of Adamantane Core Structural Modifications on Biological Activitynih.govnih.govnih.gov

Modifications to the adamantane core can have a profound impact on pharmacological activity. As previously discussed, the addition of two methyl groups to the 1-aminoadamantane core to create memantine increases its NMDA receptor affinity by 75-fold compared to amantadine. nih.gov This highlights the sensitivity of the receptor's binding pocket to the steric bulk and hydrophobicity of the ligand. The introduction of a third methyl group, however, diminishes this affinity, suggesting an optimal size and shape for receptor interaction. nih.gov

In studies of adamantane aminoethers with antitubercular activity, the substitution pattern on the adamantane scaffold was critical. nih.gov Double phenolic substitution of the adamantane ring, along with a specific three-methylene spacer in the aminoether side chain, yielded the best results. nih.gov

Research on antiviral aminoadamantanes has also generated significant SAR data. For instance, increasing the size of N-substituents on the amino group generally leads to decreased anti-influenza A activity. nih.gov However, modifications that alter the core itself, such as creating spiro-adamantane derivatives, can dramatically increase potency. A spiro[cyclopropane-1,2'-adamantane]-2-methanamine derivative was found to be 125 times more active than amantadine, demonstrating that significant gains in activity can be achieved by altering the presentation of the pharmacophore through core modifications. nih.gov These findings underscore the importance of the precise architecture of the adamantane scaffold in dictating biological outcomes.

Role of Amine and Methoxy Substituents in Receptor Binding Affinity and Selectivity

The adamantane scaffold serves as a unique, rigid, and lipophilic core in medicinal chemistry, and the nature and position of its substituents play a critical role in determining the molecule's interaction with biological targets. In adamantane-based aminoethers, the amine and methoxy groups are key pharmacophoric features that significantly influence receptor binding affinity and selectivity.

The primary amine group is crucial for forming key interactions, such as hydrogen bonds or ionic bonds, with receptor binding sites. In the context of N-methyl-D-aspartate (NMDA) receptors, for instance, the protonated amine of adamantane derivatives like amantadine and memantine can interact with the magnesium binding site within the ion channel, leading to a blockade of ion flow. nih.gov The position of this amine group on the adamantane cage is vital for optimal orientation within the binding pocket.

The interplay between the amine and methoxy substituents is therefore crucial. The amine often acts as the primary binding anchor, while the methoxy group can fine-tune the affinity and selectivity by modifying the molecule's physicochemical properties and introducing additional points of interaction with the receptor. Studies on various NMDA receptor channel blockers have revealed different binding affinities in various brain regions, supporting the concept of NMDA receptor heterogeneity. nih.gov For example, while the affinity for MK-801 enantiomers was significantly decreased in cerebellar membranes, this was not the case for 1-amino-adamantanes, suggesting that the adamantane structure itself contributes to a distinct binding profile that can be further modulated by substituents like a methoxy group. nih.gov

| Compound | Receptor/Target | Key Finding on Substituent Role | Reference |

| Memantine (3,5-dimethyl-1-amino-adamantane) | NMDA Receptor | Amine group is critical for channel blocking. Methyl groups (as peripheral substituents) enhance affinity compared to Amantadine. | nih.gov |

| Amantadine (1-aminoadamantane) | NMDA Receptor | The 1-amino group interacts with the PCP binding site of the NMDA receptor ion-channel complex. | nih.gov |

| Azabicyclo[2.2.1]heptane analogues | Sigma-1 Receptor (σ1R) | Incorporation of an electron-rich methoxy group improved σ1R binding affinity. | publish.csiro.au |

| E-5-hydroxy-2-adamantamine derivatives | 11β-HSD1 | A single, polar functional group (hydroxyl) at the E-5-position afforded inhibitors with the best combination of stability, potency, and selectivity. | nih.gov |

Influence of Linker Chemistry and Peripheral Substitutions on Pharmacological Activity Profiles

Beyond the core substituents, the pharmacological profile of adamantane derivatives can be extensively modified by introducing linkers and additional peripheral groups. Linker chemistry—referring to the nature, length, and flexibility of the chain connecting the adamantane core to another pharmacophore—is a key strategy for optimizing activity.

Research on adamantane aminoethers has demonstrated that the length and nature of the linker chain significantly influence biological activity. For instance, in a series of adamantane derivatives with an aminoether side chain designed as antitubercular agents, a three-methylene spacer between the phenoxy group and the nitrogen atom yielded the best results. nih.gov This suggests that an optimal linker length is required to correctly position the terminal amine group for interaction with its target.

The type of linker is also critical. Studies on adamantane-monoterpenoid conjugates have explored the use of heterocyclic linkers, such as 1,2,4-triazole (B32235) or 1,3,4-thiadiazole. nih.govresearchgate.net These rigid, heterocyclic linkers connect the bulky adamantane and monoterpene fragments and have been shown to be effective in creating inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair. researchgate.netmdpi.com Interestingly, all synthesized compounds with these linkers demonstrated a synergistic effect with the anticancer drug topotecan, regardless of their direct ability to inhibit TDP1, implying that the linker and the conjugated moieties can introduce additional mechanisms of action. nih.govmdpi.com

Peripheral substitutions on the adamantane core or on attached moieties also dramatically alter the pharmacological profile. In the aforementioned antitubercular compounds, a double phenolic substitution on the adamantane scaffold was found to be beneficial for activity. nih.gov Similarly, in the development of 11β-HSD1 inhibitors, while a single polar group at the 5-position was optimal, di-substituted adamantanes were also investigated and found to provide greater metabolic stability. nih.gov This highlights a common theme in drug design: a trade-off between potency, selectivity, and pharmacokinetic properties, all of which can be modulated by peripheral substitutions.

| Adamantane Derivative Class | Linker Type | Influence on Pharmacological Activity | Reference |

| N,N'-substituted-[4-(2-adamantyl)-phenoxy]alkylamines | Aminoether | The length of the side chain influences antitubercular activity; a three-methylene spacer was optimal. | nih.gov |

| Adamantane-monoterpenoid conjugates | 1,2,4-triazole or 1,3,4-thiadiazole | Resulted in compounds with TDP1 inhibitory activity and synergistic effects with topotecan. | nih.govmdpi.com |

| Adamantane-monoterpenoid conjugates | Ester, amide, or thioamide | Also demonstrated an inhibitory effect on TDP1. | mdpi.com |

Absorption, Distribution, Metabolism, and Excretion (ADME) Research Considerations (In Vitro and Preclinical Models)

Metabolic Stability and Bioavailability Studies in Preclinical Models

While the adamantane core can enhance metabolic stability, it is not inert. The tertiary carbons of the adamantane cage are susceptible to hydroxylation by cytochrome P450 enzymes, which is often a primary route of metabolism. This can lead to rapid clearance and short half-lives.

Preclinical studies on adamantane-based 11β-HSD1 inhibitors found that the initial lead compound was rapidly metabolized. nih.gov To address this, researchers introduced polar functional groups onto the adamantane scaffold. The resulting E-5-hydroxy-2-adamantamine derivatives showed significantly improved microsomal stability. nih.gov This indicates that strategic substitution, such as the methoxy group in this compound, can be a crucial strategy to block sites of metabolism and enhance stability.

Blood-Brain Barrier Permeability Research (In Vitro Models)

A key advantage of using the adamantane scaffold in neuropharmacology is its potential to enhance penetration of the blood-brain barrier (BBB). The lipophilicity imparted by the adamantyl group is thought to be a primary driver of this property. publish.csiro.auresearchgate.net

In vitro models are crucial for assessing BBB permeability during the early stages of drug discovery. These models often use co-cultures of brain capillary endothelial cells and astrocytes grown on a porous membrane, which mimics the in vivo barrier. researchgate.net The permeability of a compound is measured by its rate of transport across this cell layer and is often expressed as a permeability coefficient (Pe). researchgate.net

Studies comparing in vitro BBB penetration with in vivo activity for NMDA receptor antagonists have demonstrated a strong correlation. For example, memantine, a compound structurally related to this compound, showed good permeability in an in vitro BBB model, which corresponded with its potent activity in vivo. researchgate.net This highlights the predictive value of these in vitro systems. The development of more sophisticated in vitro models, such as those incorporating immortalized human cells and shear stress to better mimic blood flow, continues to improve the ability to predict human BBB permeability and brain drug concentrations. nih.govnih.gov

| Compound | In Vitro Model | Permeability (Pe) Value | Finding | Reference |

| Memantine | Co-culture of brain capillary endothelial cells and astrocytes | 33.77 x 10⁻⁶ cm/sec | Showed good bioavailability in the brain, corresponding with potent in vivo activity. | researchgate.net |

| MK-801 | Co-culture of brain capillary endothelial cells and astrocytes | 21.34 x 10⁻⁶ cm/sec | Good penetration through BBB in vitro corresponded with in vivo activity. | researchgate.net |

| 5,7-DCKA | Co-culture of brain capillary endothelial cells and astrocytes | 3.52 x 10⁻⁶ cm/sec | Very low penetration rate corresponded with low in vivo activity. | researchgate.net |

Advanced Analytical Methodologies in Adamantane Aminoether Research

Spectroscopic Techniques for Rigorous Structural Elucidation in Research Contexts

The definitive identification and structural confirmation of 5-Methoxyadamantan-2-amine rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. The signals for the protons on the adamantane (B196018) cage are typically found in the upfield region, generally between 1.5 and 2.5 ppm. researchgate.net Protons on carbons adjacent to the amine and methoxy (B1213986) groups are deshielded and appear further downfield. libretexts.orgopenstax.org The N-H protons of the primary amine group usually appear as a broad signal that can range widely (0.5-5.0 ppm) and can be confirmed by its disappearance upon D₂O exchange. openstax.orglibretexts.org The methoxy group (-OCH₃) protons characteristically present as a sharp singlet, typically around 3.3-3.8 ppm.

¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. Carbons bonded to the electronegative nitrogen and oxygen atoms are deshielded, shifting their signals downfield. openstax.org The carbon of the methoxy group is expected in the 50-60 ppm range, while the carbon attached to the amine group would appear in the 40-60 ppm region. The remaining adamantane carbons produce a series of signals in the aliphatic region (25-45 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. For this compound, the spectrum would be characterized by specific absorption bands. libretexts.org

N-H Stretching: As a primary amine, it will exhibit a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. openstax.org

C-H Stretching: Absorptions for the adamantane and methoxy C-H bonds will be present just below 3000 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O stretch of the methoxy ether group is expected to appear in the 1075-1150 cm⁻¹ region.

N-H Bending: A bending vibration for the primary amine is typically observed between 1590 and 1650 cm⁻¹.

The combination of these techniques allows for a comprehensive and rigorous confirmation of the molecular structure of this compound in research contexts. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Characteristic Features |

|---|---|---|---|

| ¹H NMR | Adamantane C-H | ~1.5 - 2.5 ppm | Complex multiplet signals |

| -OCH₃ | ~3.3 - 3.8 ppm | Sharp singlet, 3H integration | |

| CH -NH₂ | ~2.5 - 3.0 ppm | Deshielded signal | |

| -NH₂ | ~0.5 - 5.0 ppm | Broad singlet, exchangeable with D₂O | |

| ¹³C NMR | Adamantane Carbons | ~25 - 45 ppm | Multiple signals for cage carbons |

| C -NH₂ | ~40 - 60 ppm | Deshielded aliphatic carbon | |

| -OC H₃ | ~50 - 60 ppm | Characteristic methoxy carbon signal | |

| IR Spectroscopy | N-H (stretch) | 3300 - 3500 cm⁻¹ | Two sharp-to-medium bands (primary amine) |

| C-H (stretch) | < 3000 cm⁻¹ | Aliphatic C-H absorption | |

| C-O (stretch) | 1075 - 1150 cm⁻¹ | Strong, characteristic ether band |

Mass Spectrometry for Metabolite Identification and Elucidation in Preclinical Studies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of preclinical metabolic studies for adamantane-containing compounds. nih.gov It allows for the detection, identification, and structural elucidation of metabolites in complex biological matrices like plasma, urine, and liver microsome incubates.

The metabolic fate of adamantane derivatives often involves oxidative transformations catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Common metabolic pathways include:

Hydroxylation: The addition of one or more hydroxyl (-OH) groups to the rigid adamantane cage is a primary metabolic route. This results in a mass increase of +16 Da for each hydroxylation event (mono-, di-, tri-hydroxylated metabolites). nih.gov The position of hydroxylation can often be inferred from the fragmentation patterns in tandem MS (MS/MS).

Dealkylation: If N-alkyl substituents were present, their removal would be a possible pathway.

Conjugation: Phase II metabolic reactions can occur, such as glucuronidation, where glucuronic acid is attached to a hydroxylated metabolite, resulting in a significant mass increase (+176 Da). nih.gov

Tandem Mass Spectrometry (MS/MS)

In preclinical studies, LC-MS/MS is used to isolate a potential metabolite ion, fragment it, and analyze the resulting product ions. The fragmentation pattern provides structural clues. For adamantane derivatives, characteristic fragmentation often involves the adamantyl cation itself or hydroxylated versions. nih.gov For example, the fragmentation of a mono-hydroxylated adamantyl moiety might show a characteristic neutral loss of water (-18 Da). nih.gov By comparing the fragmentation patterns of the parent drug and its metabolites, the site of metabolic modification can often be pinpointed. cdnsciencepub.comresearchgate.net

Table 3: Common Metabolic Transformations of Adamantane Derivatives and Corresponding Mass Shifts

| Metabolic Reaction | Modification | Mass Shift (Da) | Typical Analytical Approach |

|---|---|---|---|

| Mono-hydroxylation | Addition of one -OH group | +16 | LC-MS/MS |

| Di-hydroxylation | Addition of two -OH groups | +32 | LC-MS/MS |

| Tri-hydroxylation | Addition of three -OH groups | +48 | LC-MS/MS |

Future Research Directions and Translational Perspectives for Adamantane Aminoether Compounds

Development of Next-Generation Adamantane-Based Chemical Entities with Enhanced Properties

The development of next-generation adamantane-based compounds hinges on a deep understanding of their structure-activity relationships (SAR). The rigid adamantane (B196018) core provides a predictable framework, allowing for the precise positioning of substituents to optimize interactions with biological targets. publish.csiro.au By systematically modifying the aminoether side chain of compounds like 5-Methoxyadamantan-2-amine, researchers can fine-tune properties such as lipophilicity, metabolic stability, and target affinity. nih.govmdpi.com

One promising strategy is the use of bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties. This can lead to improved pharmacokinetic profiles and reduced off-target effects. publish.csiro.au For instance, altering the length and branching of the ether component or substituting the methoxy (B1213986) group with other electron-donating or -withdrawing groups could significantly impact biological activity.

Furthermore, the synthesis of adamantane derivatives with diverse functional groups, such as alkenes, alkynes, and arenes, opens up possibilities for creating novel chemical entities with enhanced therapeutic potential. nih.gov Recent advances in catalyst-controlled C–H functionalization allow for more selective and efficient synthesis of these complex molecules. acs.org

Table 1: Strategies for Enhancing Properties of Adamantane-Based Compounds

| Strategy | Desired Outcome | Example Modification on this compound |

| Structure-Activity Relationship (SAR) Studies | Optimized target binding and selectivity | Varying the position and nature of substituents on the adamantane cage. |

| Bioisosteric Replacement | Improved pharmacokinetic profile, reduced toxicity | Replacing the methoxy group with a trifluoromethyl or cyano group. |

| Introduction of Novel Functional Groups | Enhanced therapeutic potential, new biological activities | Addition of a phenyl or carboxyl group to the adamantane scaffold. |

| Stereoselective Synthesis | Increased potency and reduced side effects | Synthesis of enantiomerically pure isomers of this compound. rsc.org |

Exploration of Novel Biological Targets and Uncharted Therapeutic Applications

While adamantane derivatives like amantadine (B194251) and memantine (B1676192) are well-known for their antiviral and neuroprotective effects, the therapeutic potential of this class of compounds is far from exhausted. publish.csiro.aunih.gov The unique lipophilic and rigid structure of the adamantane cage allows these molecules to interact with a wide range of biological targets, including ion channels, enzymes, and receptors. nih.gov

Recent research has highlighted the potential of adamantane derivatives in several new therapeutic areas:

Oncology: Adamantane-based compounds have shown promise as anticancer agents, with some derivatives exhibiting cytotoxic effects on various cancer cell lines. nih.govresearchgate.net The sigma-2 receptor, which is overexpressed in many tumors, has been identified as a potential target for adamantane ligands. nih.gov

Metabolic Diseases: Dipeptidyl peptidase-4 (DPP-4) inhibitors containing an adamantane moiety, such as vildagliptin (B1682220) and saxagliptin, are used in the treatment of type 2 diabetes. publish.csiro.aunih.gov This suggests that other adamantane aminoether compounds could be explored for their potential in managing metabolic disorders.

Inflammatory Diseases: The anti-inflammatory properties of some adamantane derivatives are being investigated. mdpi.comnih.gov These compounds may offer new treatment options for a range of inflammatory conditions.

Antimicrobial Agents: The search for new antibiotics has led to the investigation of adamantane derivatives for their antibacterial and antifungal activities. mdpi.comacs.org

The exploration of these uncharted therapeutic applications will require a combination of high-throughput screening, molecular modeling, and preclinical studies to identify novel biological targets and validate the therapeutic efficacy of new adamantane aminoether compounds.

Table 2: Potential Therapeutic Applications of Adamantane Derivatives

| Therapeutic Area | Potential Biological Target(s) | Example Adamantane Compound Class |

| Neurological Disorders | NMDA receptors, Sigma-1 receptors | Aminoadamantanes publish.csiro.aunih.gov |

| Viral Infections | M2 proton channel (Influenza A) | Amantadine, Rimantadine (B1662185) rsc.orgmdpi.com |

| Cancer | Sigma-2 receptors, AKT1 protein | Adamantane-based ligands nih.govresearchgate.net |

| Diabetes | Dipeptidyl peptidase-4 (DPP-4) | Vildagliptin, Saxagliptin publish.csiro.aunih.gov |

| Bacterial Infections | Bacterial cell membranes | Adamantane-isothiourea derivatives mdpi.comacs.org |

Advanced Synthetic Strategies for Complex Adamantane Scaffolds

The synthesis of complex and functionally diverse adamantane scaffolds is crucial for exploring the full therapeutic potential of this chemical class. researchgate.net Traditional methods for functionalizing the adamantane core can be harsh and often lack selectivity. researchgate.net However, recent advancements in synthetic organic chemistry have provided new tools for the precise and efficient modification of the adamantane framework.

Directed C–H functionalization has emerged as a powerful strategy for introducing substituents at specific positions on the adamantane cage. researchgate.net This approach utilizes directing groups to guide a catalyst to a particular C–H bond, enabling the synthesis of 1,2-disubstituted adamantane derivatives that were previously difficult to access. thieme-connect.com Metal-catalyzed cross-coupling reactions and radical-based functionalization methods have also expanded the toolkit for creating complex adamantane structures. nih.govresearchgate.net

These advanced synthetic strategies allow for the creation of libraries of novel adamantane aminoether compounds with diverse substitution patterns. This, in turn, facilitates more comprehensive SAR studies and the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Integration of Artificial Intelligence and Machine Learning in Adamantane Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery, and adamantane research is no exception. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design and development of new drugs. mdpi.com

In the context of adamantane drug discovery, AI and ML can be applied in several key areas:

In Silico Screening: Virtual screening of large compound libraries can identify promising adamantane-based molecules with a high probability of binding to a specific biological target. nih.govscispace.com This significantly reduces the time and cost associated with traditional high-throughput screening.

Predictive Modeling: ML models can be trained to predict the physicochemical properties, pharmacokinetic profiles, and biological activities of novel adamantane derivatives based on their chemical structures. youtube.com This allows researchers to prioritize the synthesis of compounds with the most desirable characteristics.

De Novo Drug Design: Generative AI models can design entirely new adamantane-based molecules with optimized properties for a given therapeutic target. harvard.edu These models can explore a vast chemical space to identify novel scaffolds that may not be accessible through traditional medicinal chemistry approaches.

By leveraging the power of AI and ML, researchers can navigate the complexities of adamantane chemistry more efficiently, leading to the faster discovery and development of next-generation therapeutics. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 5-Methoxyadamantan-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination of 5-methoxyadamantan-2-one using methylamine and a reducing agent like sodium triacetoxyborohydride. Alternative routes include nucleophilic substitution of 5-methoxyadamantan-2-yl chloride with ammonia under basic conditions (e.g., triethylamine). Optimization requires controlled temperature (20–25°C), anhydrous solvents, and inert atmospheres to minimize side reactions .

- Data Consideration : Yields vary with reducing agents; sodium cyanoborohydride (pH 7–8) may improve selectivity for secondary amines compared to harsher reagents .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include methoxy protons (~δ 3.2–3.4 ppm) and adamantane cage carbons (δ 25–45 ppm). Absence of ketone signals (e.g., ~δ 210 ppm in ¹³C NMR) confirms successful reduction of the precursor ketone .

- IR : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-O (1050–1250 cm⁻¹) validate functional groups.

- Purity Assessment : High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±1 ppm), while HPLC with UV detection monitors residual precursors .

Advanced Research Questions

Q. What challenges arise in resolving stereochemical outcomes during this compound synthesis, and how are they addressed?

- Challenge : The adamantane cage’s rigidity can lead to stereochemical ambiguity at the amine position.

- Methodology :

- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21/c space group) resolves absolute configuration, as demonstrated for related adamantane derivatives .

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based) separates enantiomers, with mobile phase optimization (e.g., hexane/isopropanol) enhancing resolution .

Q. How do computational models (DFT, MD) predict the reactivity and stability of this compound in novel reaction environments?

- Methodology :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect lowers LUMO energy, enhancing susceptibility to electrophilic attack .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMSO vs. methanol) to assess solubility and aggregation tendencies, critical for reaction design .

Q. What contradictions exist in reported biological activity data for adamantane derivatives, and how can they be reconciled?

- Contradiction : Discrepancies in receptor binding affinities (e.g., dopamine D2 vs. serotonin 5-HT3) across studies.

- Resolution :

- Meta-Analysis : Systematic reviews (Cochrane guidelines) evaluate experimental variables (e.g., cell lines, assay conditions) to identify confounding factors .

- Dose-Response Studies : Replicate assays with standardized protocols (e.g., radioligand displacement at 10⁻⁶–10⁻¹² M concentrations) to validate IC50 values .

Methodological Notes

- Stereochemical Analysis : Combine experimental (X-ray) and computational (DFT) data to resolve ambiguities .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data deposition in public repositories (e.g., PubChem, Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.